6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Description
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a bicyclic heterocyclic compound characterized by a fused pyrrole-pyridine core with two ketone groups and a hydroxyl substituent at the 6-position. Its molecular formula is C₇H₄N₂O₃, with a molecular weight of 180.12 g/mol and CAS number 23439-87-4 . The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing constrained amines and enzyme inhibitors. Its hydroxyl group enhances solubility in polar solvents, distinguishing it from non-hydroxylated analogs .
Properties
IUPAC Name |
6-hydroxypyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)7(11)9(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIICWPGQIRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546847 | |
| Record name | 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23439-87-4 | |
| Record name | 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of malononitrile with aldehydes in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as manganese triflate and oxidants like tert-butyl hydroperoxide in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Regioselective Reduction
The compound undergoes highly regioselective reduction under controlled conditions. Key findings include:
Mechanism : Mg²⁺ ions coordinate with the dione’s carbonyl groups, forming a chelate complex that directs hydride attack to the 7-position . This preference is reversed at higher temperatures or in the absence of Mg²⁺, favoring 5-hydroxy regioisomers.
Functional Group Transformations
The hydroxy and dione groups enable further derivatization:
Oxidation
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Product : 5,7-Diketo derivatives (restores the parent dione structure).
Esterification
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Product : 6-Acyloxy derivatives, enhancing solubility for downstream applications.
Nucleophilic Substitutions
The hydroxy group participates in substitution reactions:
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | 6-Chloro-5H-pyrrolo[3,4-b]pyridine-5,7-dione | Intermediate for cross-coupling reactions |
| Alkyl halides (R-X) | 6-Alkoxy derivatives | Tailoring lipophilicity for drug design |
Formation of Azaphthalide Derivatives
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Product : Furo[3,4-b]pyridin-5(7H)-one, a structurally related heterocycle.
Condensation with Amines
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Reagents : Primary amines (e.g., benzylamine).
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Product : Imine-linked conjugates, explored as kinase inhibitors.
Chemoselective Modifications
The dione moiety allows selective reactions without affecting the hydroxy group:
| Reagent | Site Modified | Product |
|---|---|---|
| Grignard reagents (R-MgX) | C5/C7 carbonyls | Alcohols via ketone reduction |
| Diels-Alder dienophiles | Pyridine ring | Fused bicyclic adducts |
Key Mechanistic Insights
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Chelation Control : Mg²⁺ coordination dictates regioselectivity in reductions by stabilizing transition states .
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Steric Effects : Bulky substituents at C6 hinder reactivity at the adjacent C7 position, influencing product distributions.
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pH-Dependent Reactivity : The hydroxy group’s acidity (pKa ~8–10) modulates nucleophilic substitution rates .
This reactivity profile positions 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione as a versatile building block in medicinal and synthetic chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic Properties:
Recent studies have highlighted the analgesic potential of derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones. These compounds exhibit a unique mechanism of action that includes cyclooxygenase (COX) inhibition and opioid receptor activation. For instance, phenylpiperazine derivatives derived from this scaffold demonstrated significant analgesic activity in preclinical tests. The structure-activity relationship (SAR) studies suggest that modifications in the benzene ring influence the analgesic potency significantly .
2. Antiviral Activity:
Research has indicated that pyrrolo[3,4-b]pyridine derivatives may possess antiviral properties. A recent synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones was evaluated for their activity against SARS-CoV-2. In vitro assays showed promising results, suggesting that these compounds could serve as potential therapeutic agents against viral infections .
Materials Science Applications
1. Electron Acceptors in Organic Electronics:
The compound has been explored as an electron acceptor in the development of electrochromic conjugated polymers. A new pyrrolo[3,4-c]pyridine-1,2-dione was synthesized and incorporated into donor–acceptor type polymers. These polymers exhibited remarkable electrochromic properties with high optical contrasts and fast switching speeds, making them suitable for applications in smart windows and displays .
Data Tables
| Compound | Activity Type | Reference |
|---|---|---|
| Pyrrolo[3,4-c]pyridine derivatives | Analgesic | |
| Bis-furyl-pyrrolo[3,4-b]pyridin-5-ones | Antiviral | |
| Pyrrolo[3,4-c]pyridine-1,2-dione | Electron acceptor |
Case Studies
Case Study 1: Analgesic Activity Evaluation
In a study published in MDPI, researchers synthesized various N-substituted derivatives of pyrrolo[3,4-c]pyridine and evaluated their analgesic properties through receptor binding assays. The findings indicated that certain modifications led to enhanced binding affinities at opioid receptors compared to traditional analgesics like morphine and tramadol .
Case Study 2: Electrochromic Polymers Development
A collaborative study demonstrated the use of pyrrolo[3,4-c]pyridine derivatives as building blocks for electrochromic polymers. The resulting materials exhibited a range of colors upon voltage application and showed potential for use in dynamic color-changing applications such as smart windows and displays. The polymers displayed excellent stability and rapid response times under electrical stimulation .
Mechanism of Action
The mechanism of action of 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an allosteric modulator, altering the activity of its target by binding to a site distinct from the active site . This modulation can affect various signaling pathways and biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione differ primarily in substituents at the 6-position, which modulate physicochemical properties, biological activity, and synthetic applications. Below is a detailed comparison:
Structural and Functional Comparison
Key Research Findings
6-Benzyl Derivative :
- Synthesized via palladium-catalyzed hydrogenation and LiAlH₄ reduction .
- Used to prepare constrained amines targeting protein methyltransferases (e.g., Kme regulatory proteins) .
- Industrial-scale production involves in situ resolution with tartaric acid, yielding >98% purity .
6-(2,6-Dioxo-3-piperidinyl) Derivative: Known as 3-Aza-thalidomide, this compound mimics thalidomide’s cereblon-binding activity but with modified selectivity due to the pyrrolopyridine core . Potential applications in proteolysis-targeting chimeras (PROTACs) for cancer therapy .
Acetylphenyl Derivatives :
- Substituents like 4-acetylphenyl () and 3-acetylphenyl () introduce electron-withdrawing groups, stabilizing the molecule for photodynamic therapy or antioxidant applications.
Chloropyridinyl Derivative :
- Critical intermediate in eszopiclone synthesis; the chloro group facilitates nucleophilic substitution reactions during downstream functionalization .
Physicochemical and Stability Comparisons
- Solubility : Hydroxyl and hydroxyphenyl derivatives exhibit higher aqueous solubility compared to lipophilic analogs (e.g., benzyl or acetylphenyl) .
- Thermal Stability : Benzyl and dioxopiperidinyl derivatives decompose at >300°C, suitable for high-temperature reactions .
- Crystallinity : Flat structures (e.g., 6-benzyl) form crystalline solids, while bulky substituents (e.g., dioxopiperidinyl) result in amorphous morphologies, impacting shelf life .
Biological Activity
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known by its CAS number 23439-87-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C7H4N2O3
- Molecular Weight : 164.12 g/mol
- CAS Number : 23439-87-4
Biological Activities
The biological activities of this compound have been explored in various studies, indicating its potential therapeutic applications.
1. Antidiabetic Activity
Research has shown that derivatives of pyrrolo[3,4-c]pyridine can exhibit antidiabetic properties. For instance, studies demonstrated that certain derivatives effectively reduced blood glucose levels by enhancing glucose uptake in muscle and fat cells without affecting insulin levels. The structure-activity relationship indicated that specific substituents significantly influenced the activity of these compounds .
2. Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. In vitro studies reported that certain derivatives exhibited good activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) below 0.15 µM. This suggests a promising avenue for developing new antimycobacterial agents from this scaffold .
3. Antiviral Activity
In the context of viral infections, particularly respiratory syncytial virus (RSV), derivatives of pyrrolo[3,4-c]pyridine were tested for their antiviral efficacy. Some compounds showed significant antiviral activity against multiple RSV strains while maintaining good solubility and pharmacokinetic profiles in animal models .
4. Anti-inflammatory Properties
Recent studies have identified anti-inflammatory effects attributed to pyrrolo[3,4-b]pyridine derivatives. These compounds demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes. Molecular docking simulations confirmed strong binding interactions with these enzymes, suggesting potential as anti-inflammatory agents .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antidiabetic | Enhances glucose uptake | |
| Antimycobacterial | Inhibits Mycobacterium tuberculosis | |
| Antiviral | Active against RSV | |
| Anti-inflammatory | Inhibits COX and LOX |
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- Antidiabetic Study : A study conducted by Knutsen et al. highlighted how specific derivatives stimulated glucose uptake in adipocytes, achieving insulin sensitivity increases ranging from 7.4% to 37.4% based on structural modifications in the phenoxy substituent position .
- Antimycobacterial Efficacy : Research on pyrrolo[3,4-c]pyridine derivatives indicated that compounds with a carboxylic acid moiety showed improved solubility and stability while maintaining significant activity against Mtb, with some compounds achieving MIC values as low as 0.15 µM .
- Anti-inflammatory Action : A recent investigation into the anti-inflammatory potential of pyrrolo derivatives revealed that certain compounds exhibited higher inhibitory activity against LOX compared to standard reference drugs like Zileuton, demonstrating their potential as novel anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes for 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, and how can intermediates be characterized?
Methodological Answer: The compound is synthesized via multi-step reactions involving pyridine derivatives and carbamate precursors. A common approach includes:
Precursor Functionalization : React pyridine with halogenating agents (e.g., POCl₃) to introduce reactive sites .
Cyclization : Use acid catalysis (e.g., H₂SO₄) to form the pyrrolo-pyridine core .
Oxidation : Employ oxidizing agents (e.g., KMnO₄) to generate the dione moiety .
Characterization :
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
Thermal Analysis : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
pH-Dependent Stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) .
Light Sensitivity : Expose to UV/Vis light and quantify photodegradation products using LC-MS .
Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in fused-ring systems .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers with identical molecular formulas (e.g., [M+H]⁺ = 261.0521 for C₁₁H₇ClN₄O₂) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
Reaction Path Modeling : Use density functional theory (DFT) to predict transition states and intermediates (e.g., Gaussian or ORCA software) .
Solvent Effects : Simulate solvation energies (COSMO-RS) to select solvents that enhance yield .
Machine Learning : Train models on existing reaction data (e.g., reaction temperature, catalyst loadings) to predict optimal conditions .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay) .
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Dose-Response Validation : Perform triplicate experiments with negative/positive controls to rule out assay artifacts .
Q. How can researchers design experiments to elucidate the mechanism of action in anticancer applications?
Methodological Answer:
Target Identification : Use affinity chromatography with tagged derivatives to isolate binding proteins .
Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) to identify targets .
Transcriptomic Analysis : Perform RNA-seq on treated cells to map gene expression changes .
Q. What advanced purification techniques mitigate impurities in scaled-up synthesis?
Methodological Answer:
Chromatography : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in H₂O) .
Crystallization Optimization : Screen solvents (e.g., DMSO/H₂O mixtures) to enhance crystal purity .
Ion-Exchange Resins : Remove ionic byproducts (e.g., chloride salts) .
Q. How can statistical experimental design (DoE) improve reaction yields?
Methodological Answer:
Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions .
Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .
Robustness Testing : Validate results under edge-case conditions (e.g., ±5% reagent variance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
